molecular formula C14H13NO3 B6414255 MFCD18323482 CAS No. 1261908-40-0

MFCD18323482

Cat. No.: B6414255
CAS No.: 1261908-40-0
M. Wt: 243.26 g/mol
InChI Key: JTMYHWNHCXCMRF-UHFFFAOYSA-N
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Description

The compound “MFCD18323482” is a chemical entity with unique properties and applications It is known for its significant role in various chemical reactions and industrial processes

Chemical Reactions Analysis

Types of Reactions: “MFCD18323482” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its applications in different fields.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction pathway.

Major Products Formed: The major products formed from these reactions include various derivatives of “this compound” that have unique properties and applications in scientific research and industry.

Scientific Research Applications

“MFCD18323482” has a wide range of scientific research applications It is used in chemistry for the synthesis of complex molecules and in biology for studying cellular processesAdditionally, it is used in industry for the production of high-performance materials and catalysts .

Mechanism of Action

The mechanism of action of “MFCD18323482” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This interaction leads to various biochemical and physiological responses that are essential for its applications in different fields .

Comparison with Similar Compounds

Similar Compounds: Some similar compounds to “MFCD18323482” include other lanthanum-based compounds and rare earth elements. These compounds share similar properties and applications but differ in their specific chemical structures and reactivity .

Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and the unique properties it imparts to the products formed from its reactions. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-(2-methoxy-5-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-3-4-13(18-2)11(7-9)10-5-6-15-8-12(10)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMYHWNHCXCMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692546
Record name 4-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-40-0
Record name 4-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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